molecular formula C21H26N2O2 B4898409 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE

1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE

Cat. No.: B4898409
M. Wt: 338.4 g/mol
InChI Key: XRVGSHPMCPBFSA-UHFFFAOYSA-N
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Description

1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the phenoxy group: The final step involves the reaction of the benzylated piperazine with 2-methylphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed effects. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-BUTANONE
  • 1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-ETHANONE

Uniqueness

1-(4-BENZYLPIPERAZINO)-2-(2-METHYLPHENOXY)-1-PROPANONE is unique due to its specific structural features, such as the presence of both a benzylpiperazine and a phenoxy group. These features can confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-8-6-7-11-20(17)25-18(2)21(24)23-14-12-22(13-15-23)16-19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVGSHPMCPBFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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